molecular formula C27H24FN5O3 B2898210 N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1185050-15-0

N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2898210
CAS RN: 1185050-15-0
M. Wt: 485.519
InChI Key: NYOZOLIJGWAUPP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C27H24FN5O3 and its molecular weight is 485.519. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : This compound and its derivatives can be synthesized through various methods. For example, the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters, using the DCC coupling method in the presence of N-hydroxybenzotriazole, yields amino acid derivatives linked to triazoloquinoxaline moiety (Fathalla, 2015).

  • Chemical Variations and Derivatives : Various derivatives of this compound can be synthesized by modifying the substituents, as demonstrated by the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for potential anticancer activity (Reddy et al., 2015).

Biological and Pharmacological Applications

  • Anticancer Properties : Certain derivatives, such as those obtained by reacting 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various carboxylic acids, have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential in cancer treatment (Reddy et al., 2015).

  • Anticonvulsant and Antihistaminic Activities : Some derivatives have been evaluated for anticonvulsant properties using models like maximal electroshock test and subcutaneous pentylenetetrazol test, with promising results (Alswah et al., 2013). Additionally, derivatives like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown H(1)-antihistaminic activity (Alagarsamy et al., 2008).

  • Inotropic Effects : Certain derivatives have been studied for positive inotropic activity, showing potential for use in heart-related conditions (Zhang et al., 2008).

Molecular Design and SAR Studies

  • Receptor Binding Studies : These compounds have been used in structure-activity relationship (SAR) studies to understand their binding to specific receptors, such as adenosine receptors, which can be crucial for developing targeted therapies (Sarges et al., 1990).

properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O3/c1-2-3-6-18-9-13-20(14-10-18)29-24(34)17-32-27(35)33-23-8-5-4-7-22(23)30-26(25(33)31-32)36-21-15-11-19(28)12-16-21/h4-5,7-16H,2-3,6,17H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOZOLIJGWAUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.